molecular formula C16H18N2O B11862486 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11862486
M. Wt: 254.33 g/mol
InChI Key: LWMIXDKNXCGVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, 3-methoxybenzaldehyde and 4-aminotetrahydroquinoline are commonly used starting materials. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid
  • 3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetate
  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the methoxy group and the tetrahydroquinoline backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H18N2O/c1-19-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-9,14,16,18H,10,17H2,1H3

InChI Key

LWMIXDKNXCGVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C3=CC=CC=C3N2)N

Origin of Product

United States

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